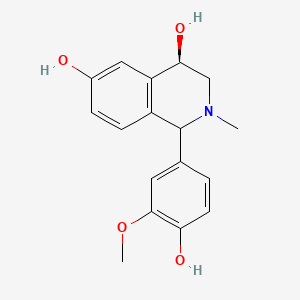
(4R)-4,6-Dihydroxy-2-methyl-1-(3-methoxy-4-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4,6-Dihydroxy-2-methyl-1-(3-methoxy-4-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple hydroxyl groups and a methoxy group suggests that this compound may exhibit significant pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4,6-Dihydroxy-2-methyl-1-(3-methoxy-4-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine to form the tetrahydroisoquinoline core. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. Purification methods such as crystallization, distillation, or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(4R)-4,6-Dihydroxy-2-methyl-1-(3-methoxy-4-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro or fully saturated derivatives.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce fully saturated tetrahydroisoquinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, (4R)-4,6-Dihydroxy-2-methyl-1-(3-methoxy-4-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tetrahydroisoquinolines in various chemical reactions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural similarity to natural alkaloids suggests that it may interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit anti-inflammatory, antioxidant, or neuroprotective properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block for the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of (4R)-4,6-Dihydroxy-2-methyl-1-(3-methoxy-4-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s hydroxyl and methoxy groups can form hydrogen bonds or participate in other interactions, modulating the activity of these targets and influencing biological pathways.
類似化合物との比較
Similar Compounds
Tetrahydroisoquinoline: The parent compound with a similar core structure.
Salsolinol: A naturally occurring tetrahydroisoquinoline with neuroactive properties.
Papaverine: An isoquinoline alkaloid with vasodilatory effects.
Uniqueness
(4R)-4,6-Dihydroxy-2-methyl-1-(3-methoxy-4-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and reactivity compared to other tetrahydroisoquinolines. The presence of both hydroxyl and methoxy groups allows for diverse chemical modifications and interactions with biological targets.
特性
分子式 |
C17H19NO4 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC名 |
(4R)-1-(4-hydroxy-3-methoxyphenyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol |
InChI |
InChI=1S/C17H19NO4/c1-18-9-15(21)13-8-11(19)4-5-12(13)17(18)10-3-6-14(20)16(7-10)22-2/h3-8,15,17,19-21H,9H2,1-2H3/t15-,17?/m0/s1 |
InChIキー |
DSNBOXNNVAKOBZ-MYJWUSKBSA-N |
異性体SMILES |
CN1C[C@@H](C2=C(C1C3=CC(=C(C=C3)O)OC)C=CC(=C2)O)O |
正規SMILES |
CN1CC(C2=C(C1C3=CC(=C(C=C3)O)OC)C=CC(=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















